molecular formula C23H17Cl2N3O3S B11473487 2-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethanone

2-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethanone

Cat. No.: B11473487
M. Wt: 486.4 g/mol
InChI Key: CLFXGRSHWNSVSI-UHFFFAOYSA-N
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Description

2-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethanone is a complex organic compound that features a triazole ring, a dichlorophenyl group, and a dihydroxyphenyl ethanone moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethanone typically involves multi-step organic reactions. One common route includes the formation of the triazole ring through the cyclization of appropriate precursors, followed by the introduction of the benzyl and dichlorophenyl groups. The final step involves the attachment of the dihydroxyphenyl ethanone moiety via a sulfanyl linkage. Reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The triazole ring and the dichlorophenyl group are key structural features that enable binding to these targets, potentially inhibiting their activity or modulating their function. Pathways involved may include inhibition of enzyme activity, disruption of cell signaling, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-benzyl-5-(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl-N-(2,3-dimethylphenyl)acetamide
  • 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine
  • 1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone

Uniqueness

2-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethanone is unique due to its combination of a triazole ring, dichlorophenyl group, and dihydroxyphenyl ethanone moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H17Cl2N3O3S

Molecular Weight

486.4 g/mol

IUPAC Name

2-[[4-benzyl-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-dihydroxyphenyl)ethanone

InChI

InChI=1S/C23H17Cl2N3O3S/c24-16-7-8-17(18(25)11-16)22-26-27-23(28(22)12-14-4-2-1-3-5-14)32-13-21(31)15-6-9-19(29)20(30)10-15/h1-11,29-30H,12-13H2

InChI Key

CLFXGRSHWNSVSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)C3=CC(=C(C=C3)O)O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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